(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of benzaldehyde derivatives with ketones in the presence of a base to form β-hydroxy ketones.
Cyclization: The intermediate β-hydroxy ketones undergo cyclization to form the pyrrolidine ring.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as hydroxylation, methoxylation, and trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxy-3-methoxyphenyl)-1-(3-trifluoromethylphenyl)-2-propen-1-one
- 4-hydroxy-3-methoxybenzaldehyde
- 3-hydroxy-4-methoxybenzaldehyde
Uniqueness
4-benzoyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and structural features. The presence of both hydroxyl and methoxy groups, along with the trifluoromethylphenyl moiety, contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18F3NO5 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H18F3NO5/c1-34-19-12-15(10-11-18(19)30)21-20(22(31)14-6-3-2-4-7-14)23(32)24(33)29(21)17-9-5-8-16(13-17)25(26,27)28/h2-13,21,30-31H,1H3/b22-20+ |
InChI Key |
VPNTVQAEQLHUDA-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.